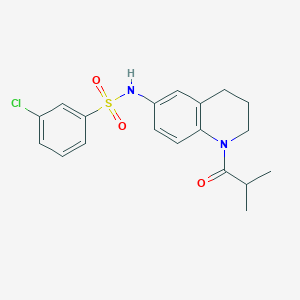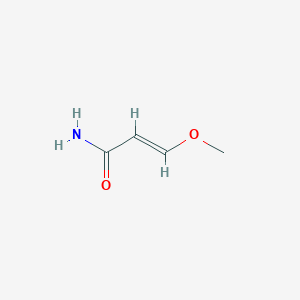
3-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide" is a derivative of tetrahydroquinoline, which is a structural motif found in various biologically active compounds. The presence of a benzenesulfonamide moiety is significant as it is commonly associated with various pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the related structures and activities discussed can offer insights into its potential properties and synthesis.
Synthesis Analysis
The synthesis of related chloroquinoline derivatives often involves multi-step reactions starting from simpler quinoline precursors. For instance, the synthesis of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline was achieved through a cationic imino Diels–Alder reaction catalyzed by BF3.OEt2 . Similarly, the synthesis of 7-chloroquinoline derivatives bearing the benzenesulfonamide moiety was initiated from 4,7-dichloroquinoline . These methods could potentially be adapted for the synthesis of the compound by altering the substituents and reaction conditions accordingly.
Molecular Structure Analysis
The molecular structure of chloroquinoline derivatives can be characterized using various spectroscopic techniques such as NMR, FT-IR, and GC-MS, as demonstrated for the N-benzyl-6-chloro derivative . Additionally, X-ray powder diffraction (XRPD) can be used to determine the crystalline structure, as seen with the orthorhombic system found for the aforementioned compound . These techniques would likely be applicable for analyzing the molecular structure of "this compound".
Chemical Reactions Analysis
The chemical reactivity of chloroquinoline derivatives can vary depending on the substituents present. For example, N-(chlorosulfonyl)imidoyl chlorides show regioselective reactivity with anilines and tetrahydroquinoline, leading to derivatives of 1,2,4-benzothiadiazine 1,1-dioxide . The presence of a benzenesulfonamide group in the compound of interest suggests that it may undergo similar reactions, potentially leading to heterocyclic products.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloroquinoline derivatives are influenced by their molecular structure. For instance, the crystalline structure determined by XRPD can affect the compound's solubility and stability . The presence of a chloro group and a benzenesulfonamide moiety can also impact the compound's acidity, basicity, and potential for forming hydrogen bonds, which in turn can influence its pharmacokinetic properties. The specific properties of "this compound" would need to be empirically determined, but insights can be drawn from related compounds .
科学的研究の応用
Tetrahydroquinoline Derivatives
Research into tetrahydroquinoline derivatives, such as the synthesis and antimicrobial evaluation of some 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives, showcases the potential of quinoline compounds in developing antimicrobial agents. These compounds have shown high activity against Gram-positive bacteria, indicating their potential utility in medicinal chemistry for drug development (Biointerface Research in Applied Chemistry, 2019).
Sulfonylureas and Carbonic Anhydrase Inhibitors
Sulfonylurea compounds, including various benzenesulfonamides, have been studied extensively for their inhibitory effects on human carbonic anhydrases, which play a crucial role in physiological processes. For example, novel benzenesulfonamide derivatives bearing pyridinyl rings have been synthesized and evaluated as catalysts for transfer hydrogenation, indicating their potential in catalysis and pharmaceutical applications (European Journal of Inorganic Chemistry, 2013).
Heterocyclic Chemistry and Drug Development
The exploration of heterocyclic compounds, including those based on isoquinoline and tetrahydroquinoline frameworks, is significant in drug discovery. These compounds often exhibit a range of biological activities, from anticancer to antimicrobial properties. For instance, substituted 1,2,3,4-tetrahydroisoquinolines have been synthesized and evaluated as anticancer agents, demonstrating the importance of heterocyclic chemistry in developing new therapeutic agents (Cancer Research, 2010).
Chemical Synthesis and Molecular Interactions
The synthesis and characterization of chemical compounds with specific functional groups, such as sulfonamides, play a crucial role in understanding molecular interactions and developing new materials or drugs. Studies on the synthesis, X-ray characterization, and theoretical analysis of isoquinoline derivatives highlight the importance of detailed structural analysis in designing compounds with desired properties (New Journal of Chemistry, 2020).
特性
IUPAC Name |
3-chloro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c1-13(2)19(23)22-10-4-5-14-11-16(8-9-18(14)22)21-26(24,25)17-7-3-6-15(20)12-17/h3,6-9,11-13,21H,4-5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYFBQGBFPXXBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-ethyl 3-methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2546761.png)







![1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidine-4-carboxylic acid](/img/structure/B2546774.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-[methyl-[(1-methylbenzimidazol-2-yl)methyl]amino]acetamide](/img/structure/B2546776.png)

![2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2546780.png)